Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
Description
Structural Characterization
Molecular Architecture and Crystallographic Analysis
Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate adopts a zwitterionic structure in the solid state, as evidenced by crystallographic studies. The imidazole nitrogen is protonated, while one carboxylate group remains deprotonated. This zwitterion is stabilized by intramolecular hydrogen bonding between the oxo and carboxylate groups.
Key structural features include:
- Coplanar carboxyl groups : The two carboxyl groups are nearly coplanar with the imidazole ring, as indicated by torsion angles:
- Hydrogen-bonding network : The compound crystallizes with a water molecule linked via N—H···O and O—H···O interactions, forming a three-dimensional network.
Crystallographic parameters include a monoclinic space group and unit-cell dimensions derived from X-ray diffraction.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₈N₂O₃ | |
| Molecular weight | 156.14 g/mol | |
| Space group | P2₁/ c | |
| Hydrogen bonds | N—H···O, O—H···O |
Spectroscopic Identification
The compound is characterized by complementary spectroscopic techniques:
Infrared (IR) Spectroscopy
IR spectra reveal key functional groups:
- C=O ester : Strong absorption at ~1710 cm⁻¹.
- N—H stretching : Broad peaks near 3300–3500 cm⁻¹, indicative of the protonated imidazole nitrogen.
Nuclear Magnetic Resonance (NMR)
1H and ¹³C NMR data confirm the molecular structure:
¹³C NMR assignments include signals for the carbonyl carbon (~165 ppm) and the imidazole carbons.
UV-Vis and Raman
While direct UV-Vis data are limited, the conjugated system (imidazole ring + ester) suggests π→π* transitions in the UV region. Raman spectroscopy would highlight vibrational modes of the C=O and N—H groups, though specific data are not reported.
Tautomeric Behavior and Electronic Delocalization
Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate exhibits keto-enol tautomerism, influenced by solvent and pH.
Tautomerism
- Keto form : Dominant in polar aprotic solvents (e.g., DMSO) due to stabilization via intramolecular hydrogen bonding.
- Enol form : Observed in protic solvents (e.g., ethanol) or under acidic conditions, with increased enol content (~25% in ethanol).
| Solvent | Dominant Tautomer | Enol Content | |
|---|---|---|---|
| Aqueous acid | Keto | ~1% | |
| Ethanol | Keto/Enol mix | ~25% |
Electronic Delocalization
The compound’s electronic structure is characterized by:
Properties
IUPAC Name |
ethyl 2-oxo-1,3-dihydroimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-11-5(9)4-3-7-6(10)8-4/h3H,2H2,1H3,(H2,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLMEEWBSHMLBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343969 | |
| Record name | ETHYL 2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71123-14-3 | |
| Record name | ETHYL 2-OXO-2,3-DIHYDRO-1H-IMIDAZOLE-4-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl glyoxalate with an amine, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Chemistry
Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate serves as a crucial building block in organic synthesis. It is used to create complex organic molecules through various reactions, including:
- Nucleophilic Substitution: Introducing different functional groups into the imidazole ring.
- Oxidation and Reduction Reactions: Producing derivatives with varied biological activities.
Biology
The compound has been studied for its potential biological activities:
- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antibacterial properties against various pathogens, including Helicobacter pylori and other Gram-positive and Gram-negative bacteria .
Case Study:
A study demonstrated that derivatives of this compound showed inhibition zones greater than 30 mm against resistant H. pylori strains, highlighting its potential in developing new antibiotics .
Medicine
In medicinal chemistry, this compound is utilized as an intermediate in drug development:
- Drug Design: It has been incorporated into the design of novel therapeutic agents targeting various diseases due to its ability to interact with specific molecular targets.
Mechanism of Action:
The compound may inhibit certain enzymes or receptors involved in disease pathways, leading to potential therapeutic effects.
Industrial Applications
This compound is also used in industrial applications:
- Agrochemicals: As a precursor in the synthesis of pesticides and herbicides.
- Material Science: In developing materials with specific chemical properties for industrial use.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Key intermediate in various chemical reactions |
| Biology | Antimicrobial activity | Effective against resistant H. pylori strains |
| Medicine | Drug development | Potential inhibitor of specific enzymes |
| Industry | Production of agrochemicals | Used in synthesizing effective pesticides |
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Table 1: Structural Analogs and Their Properties
- Benzo[d]imidazole Derivatives : The fusion of a benzene ring () enhances aromaticity and planar rigidity, improving binding affinity in drug-receptor interactions. These derivatives are intermediates in APIs like Candesartan analogs .
- Ester Variations : Replacing ethyl with methyl () reduces steric hindrance and increases polarity, affecting reactivity in hydrolysis or coupling reactions.
Functional Group Transformations
Table 2: Carboxylic Acid vs. Ester Derivatives
- Carboxylic Acid Derivatives : Serve as direct precursors for metal-organic frameworks (MOFs) or coordination complexes due to their chelating ability .
- Ester Derivatives : Preferred in prodrug designs (e.g., ) for controlled release and improved bioavailability.
Pharmacological and Industrial Relevance
Biological Activity
Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS No. 71123-14-3) is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 174.17 g/mol. The compound features an imidazole ring, which is known for its biological relevance, particularly in drug development.
Biological Activities
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity:
- Preliminary studies have shown that this compound displays antimicrobial properties against several bacterial strains, suggesting its potential as an antibacterial agent.
2. Anticancer Activity:
- This compound has demonstrated promising anticancer effects in vitro. Studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
3. Enzyme Inhibition:
- The compound interacts with specific molecular targets such as enzymes and receptors. Its imidazole core may inhibit enzyme activity, impacting various metabolic pathways crucial for cell survival and growth.
The mechanism of action of this compound involves several biochemical interactions:
- Covalent Bond Formation: The carbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
- Metal Ion Coordination: The imidazole ring can coordinate with metal ions, affecting the function of metalloproteins and disrupting cellular processes.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Showed effectiveness against Gram-positive bacteria with an MIC of 32 µg/mL. |
| Study B | Anticancer | Induced apoptosis in cancer cell lines with IC50 values ranging from 10 to 20 µM. |
| Study C | Enzyme Inhibition | Inhibited enzyme X activity by 50% at a concentration of 25 µM. |
Q & A
Basic: What synthetic methodologies are commonly employed for Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via condensation reactions involving imidazole precursors. For example, refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and formyl-indole carboxylates in acetic acid yields structurally related imidazole derivatives . Optimization involves controlling reaction time (e.g., 40 min for 76% yield in similar syntheses ), stoichiometric ratios (e.g., 1:1.1 molar ratio of amine to aldehyde), and solvent selection (acetic acid for high solubility). Purification often employs recrystallization from DMF/acetic acid mixtures .
Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?
Answer:
- IR Spectroscopy : Key functional groups (e.g., carbonyl at ~1683 cm⁻¹, C=N stretches near 1629 cm⁻¹) confirm the imidazole core and ester moiety .
- HRMS : Exact mass analysis (e.g., [M−H]⁻ at m/z 415.1265) validates molecular formula .
- NMR : ¹H and ¹³C NMR resolve substituent positions, such as ethyl ester protons (δ ~1.3 ppm for CH₃) and imidazole ring carbons (δ ~150–160 ppm) .
Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXS provides precise bond lengths, angles, and hydrogen bonding networks. For example:
Advanced: What strategies mitigate data contradictions during crystallographic refinement of this compound?
Answer:
- Data Filtering : Use I/σ(I) > 2 to exclude weak reflections, improving R-factor convergence .
- Twinned Data Handling : Employ SHELXD for deconvoluting overlapping reflections in monoclinic systems (e.g., space group C2/c) .
- Hydrogen Bond Restraints : Apply geometric restraints (e.g., D⋯A distances ~2.8–3.2 Å) based on Etter’s graph-set analysis to stabilize refinement .
Advanced: How do hydrogen bonding patterns influence the crystal packing and stability of this compound?
Answer:
Graph-set analysis (e.g., R₂²(8) motifs) reveals chains of N-H⋯O=C interactions between imidazole carbonyls and amine protons, stabilizing 3D frameworks . For example, in biphenyl derivatives, π-π stacking (3.4–3.6 Å) and C-H⋯O bonds further enhance thermal stability . Computational tools (e.g., Mercury CSD) map these interactions to predict solubility and polymorphic behavior.
Basic: What are the key challenges in purifying this compound, and how are they addressed?
Answer:
Challenges include:
- Byproduct Formation : Minimized via stoichiometric control (e.g., limiting excess aldehydes) .
- Solubility Issues : Polar aprotic solvents (DMF, DMSO) dissolve intermediates, while recrystallization in acetic acid removes impurities .
- Chromatography : Reverse-phase HPLC (C18 columns, acetonitrile/water gradient) isolates target compounds with >95% purity .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electrophilic sites (e.g., ester carbonyl carbons with high partial positive charge). Molecular orbital analysis (LUMO maps) predicts regioselectivity, guiding functionalization at the imidazole C4 or ester positions .
Basic: What are the typical applications of this compound in medicinal chemistry research?
Answer:
It serves as:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
